molecular formula C7H11Cl2NO B13996119 2,2-Dichloro-1-(piperidin-1-yl)ethanone CAS No. 1796-23-2

2,2-Dichloro-1-(piperidin-1-yl)ethanone

Cat. No.: B13996119
CAS No.: 1796-23-2
M. Wt: 196.07 g/mol
InChI Key: QAWBNYBHBJTSMP-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(piperidin-1-yl)ethanone is an organic compound that features a piperidine ring attached to a 2,2-dichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-1-(piperidin-1-yl)ethanone can be synthesized through the reaction of piperidine with 2,2-dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Reduction: 2,2-Dichloro-1-(piperidin-1-yl)ethanol.

    Oxidation: 2,2-Dichloro-1-(piperidin-1-yl)acetic acid.

Scientific Research Applications

2,2-Dichloro-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-(piperidin-1-yl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic carbonyl and dichloromethyl groups. These interactions can lead to the formation of various derivatives with potential biological activity. The compound may also interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(pyrrolidin-1-yl)ethanone
  • 2,2-Dichloro-1-(morpholin-1-yl)ethanone
  • 2,2-Dichloro-1-(azepan-1-yl)ethanone

Uniqueness

2,2-Dichloro-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1796-23-2

Molecular Formula

C7H11Cl2NO

Molecular Weight

196.07 g/mol

IUPAC Name

2,2-dichloro-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H11Cl2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2

InChI Key

QAWBNYBHBJTSMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(Cl)Cl

Origin of Product

United States

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